
D-2-Hydroxypentanedioic acid disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-2-Hydroxypentanedioic acid disodium salt, also known as D-α-Hydroxyglutaric acid disodium salt, is an organic compound with the molecular formula C5H6Na2O5. It is a derivative of glutaric acid and is characterized by the presence of a hydroxyl group at the second carbon position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-2-Hydroxypentanedioic acid disodium salt is typically synthesized from 2-ketoglutarate through the action of hydroxyacid-oxoacid transhydrogenase. This enzyme catalyzes the conversion of 2-ketoglutarate to D-2-Hydroxypentanedioic acid. The reaction conditions generally involve the use of a suitable buffer system to maintain the pH and temperature optimal for enzyme activity .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of microbial fermentation processes. Specific strains of bacteria are engineered to overproduce the enzyme hydroxyacid-oxoacid transhydrogenase, facilitating the efficient conversion of 2-ketoglutarate to the desired product. The compound is then isolated and purified through crystallization and filtration techniques .
Análisis De Reacciones Químicas
Types of Reactions: D-2-Hydroxypentanedioic acid disodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-ketoglutarate.
Reduction: Formation of 2-hydroxyglutaric acid.
Substitution: Formation of various substituted glutaric acid derivatives.
Aplicaciones Científicas De Investigación
D-2-Hydroxypentanedioic acid disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a precursor for the synthesis of other organic compounds.
Biology: Serves as a biomarker for inborn errors of metabolism and cancer.
Mecanismo De Acción
D-2-Hydroxypentanedioic acid disodium salt exerts its effects primarily through its interaction with α-Ketoglutarate-dependent dioxygenases. It acts as a weak competitive inhibitor of these enzymes, with a Ki value of 10.87±1.85 mM. This inhibition affects various metabolic pathways, including those involved in histone demethylation and cellular respiration . The compound’s interaction with these enzymes leads to alterations in gene expression and metabolic flux, which can have significant biological consequences .
Comparación Con Compuestos Similares
- L-2-Hydroxyglutaric acid disodium salt
- DL-2-Hydroxyglutaric acid disodium salt
- 3-Hydroxyglutaric acid
- α-Ketoglutaric acid
- L-2-Aminoadipic acid
Comparison: D-2-Hydroxypentanedioic acid disodium salt is unique due to its specific stereochemistry and its role as a competitive inhibitor of α-Ketoglutarate-dependent dioxygenases. Unlike its L-isomer, which has a lower Ki value and thus a higher affinity for the enzyme, the D-isomer’s weaker inhibition allows for more nuanced studies of enzyme kinetics and metabolic regulation. Additionally, its applications in peptide synthesis and as a biomarker for metabolic disorders further distinguish it from other similar compounds .
Propiedades
Número CAS |
103404-90-6 |
|---|---|
Fórmula molecular |
C5H8NaO5 |
Peso molecular |
171.10 g/mol |
InChI |
InChI=1S/C5H8O5.Na/c6-3(5(9)10)1-2-4(7)8;/h3,6H,1-2H2,(H,7,8)(H,9,10);/t3-;/m1./s1 |
Clave InChI |
BSQWVXVOUGONKH-AENDTGMFSA-N |
SMILES isomérico |
C(CC(=O)O)[C@H](C(=O)O)O.[Na] |
SMILES canónico |
C(CC(=O)O)C(C(=O)O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


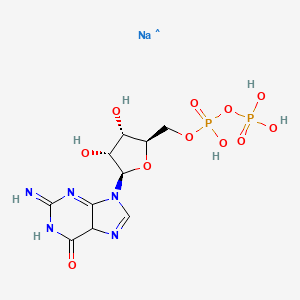
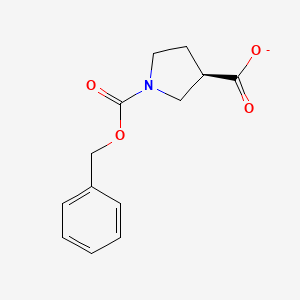
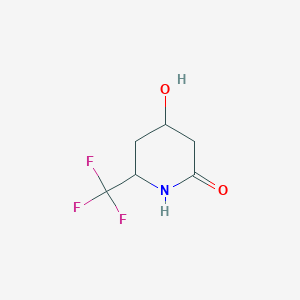
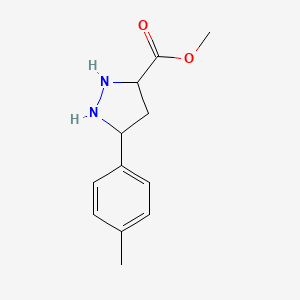
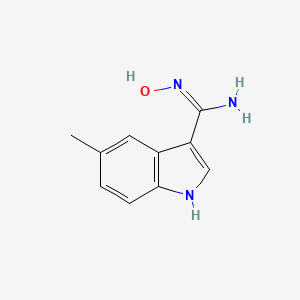
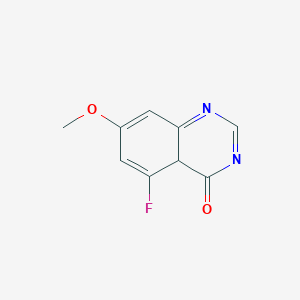

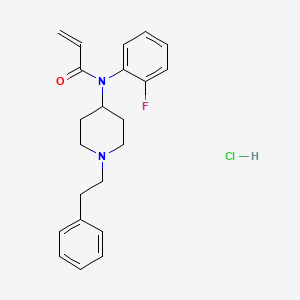

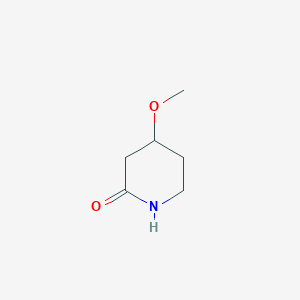


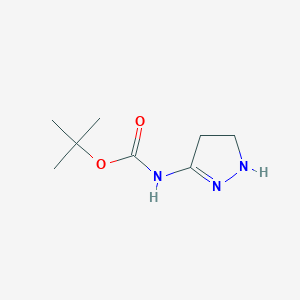
![ethyl 5-ethyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12359191.png)
